Acetamide, N-butyl-N-(1,2,3,4-tetrahydro-9-acridinyl)-
Description
Acetamide, N-butyl-N-(1,2,3,4-tetrahydro-9-acridinyl)- (CAS RN: 113106-02-8) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₉H₂₄N₂O . Its structure comprises a tetrahydroacridine core substituted with a butyl group and an acetamide moiety.
Properties
CAS No. |
113106-02-8 |
|---|---|
Molecular Formula |
C19H24N2O |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
N-butyl-N-(1,2,3,4-tetrahydroacridin-9-yl)acetamide |
InChI |
InChI=1S/C19H24N2O/c1-3-4-13-21(14(2)22)19-15-9-5-7-11-17(15)20-18-12-8-6-10-16(18)19/h5,7,9,11H,3-4,6,8,10,12-13H2,1-2H3 |
InChI Key |
PEWABAMSYLTFDG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=C2CCCCC2=NC3=CC=CC=C31)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-butyl-N-(1,2,3,4-tetrahydro-9-acridinyl)- typically involves the reaction of N-butylacetamide with 1,2,3,4-tetrahydro-9-acridinone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-butyl-N-(1,2,3,4-tetrahydro-9-acridinyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: Nucleophilic substitution reactions can occur at the acetamide or acridinyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amines.
Scientific Research Applications
Acetamide, N-butyl-N-(1,2,3,4-tetrahydro-9-acridinyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of Acetamide, N-butyl-N-(1,2,3,4-tetrahydro-9-acridinyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Alkyl Chain Length: The target compound’s butyl group contrasts with longer chains (e.g., 7-aminoheptyl in 2f), which may influence solubility and binding affinity. Longer chains often reduce crystallinity, as seen in 3e (C₆ chain; m.p. 83–85°C) .
- Substituent Effects : Hybrids like 3c and 2f incorporate bulky aromatic groups (e.g., indole, coumarin), enhancing interactions with enzyme active sites but complicating synthesis (lower yields in 2f , 2h ) .
Analogues with Aromatic Substituents
Key Observations :
- Aromatic vs. Aliphatic Groups : The benzyl group in N-benzyl-1,2,3,4-tetrahydroacridin-9-amine improves blood-brain barrier penetration, making it suitable for CNS-targeted therapies . In contrast, the fluorophenyl group in the carboxamide derivative may enhance metabolic stability .
Biological Activity
Acetamide, N-butyl-N-(1,2,3,4-tetrahydro-9-acridinyl)- (CAS No. 113106-02-8) is a compound that has garnered attention for its diverse biological activities. This article explores the pharmacological profile of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C19H24N2O
Molecular Weight: 296.4 g/mol
Density: 1.119 g/cm³
Boiling Point: 494.4ºC at 760 mmHg
LogP: 4.2666
The compound features a butyl group attached to a tetrahydroacridinyl moiety, which is associated with various biological activities, particularly in neuropharmacology.
Pharmacological Activities
Research indicates that Acetamide, N-butyl-N-(1,2,3,4-tetrahydro-9-acridinyl)- exhibits several pharmacological effects:
- Neuroprotective Effects: The tetrahydroacridine derivatives are known for their potential in treating neurodegenerative diseases such as Alzheimer's disease. They may act as acetylcholinesterase inhibitors, enhancing cholinergic transmission in the brain .
- Antimicrobial Activity: Studies have shown that compounds similar to Acetamide exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. The acetamide functional group is believed to contribute to these antimicrobial effects .
- Anti-inflammatory Activity: The compound has been reported to possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .
- Analgesic and Anticonvulsant Effects: Some derivatives of acetamides have demonstrated analgesic and anticonvulsant activities in various experimental models .
The mechanisms through which Acetamide, N-butyl-N-(1,2,3,4-tetrahydro-9-acridinyl)- exerts its biological effects are still under investigation. However, it is hypothesized that:
- Cholinergic Modulation: By inhibiting acetylcholinesterase activity, the compound may increase the levels of acetylcholine in the synaptic cleft, which is crucial for cognitive functions .
- Antioxidant Activity: Some studies suggest that acetamide derivatives may exhibit antioxidant properties that help protect cells from oxidative stress .
Comparative Analysis with Similar Compounds
The following table compares Acetamide with structurally similar compounds regarding their unique aspects and potential biological activities:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(9-Acridinyl)-2-(4-methylpiperidin-1-yl)acetamide | Contains piperidine instead of butyl | Different pharmacodynamics |
| 3-(difluoromethyl)-N-(4-trimethyl-1,2,3,4-tetrahydroisoquinoline)carboxamide | Contains difluoromethyl group | Enhanced lipophilicity may affect bioavailability |
| N-benzyl-N-(1-methyl-1H-pyrrole-2-carbonyl)acetamide | Benzyl instead of butyl | Different receptor interaction profiles |
Acetamide's specific combination of tetrahydroacridine structure and butyl chain may confer distinct biological activities compared to these similar compounds.
Case Studies and Research Findings
- Neuroprotective Studies: Research has demonstrated that tetrahydroacridine derivatives can improve cognitive function in animal models of Alzheimer's disease by modulating cholinergic activity and reducing amyloid-beta toxicity .
- Antimicrobial Efficacy: A study evaluated the antibacterial activity of various acetamide derivatives against common pathogens and found significant inhibitory effects against both Gram-positive and Gram-negative strains .
- Anti-inflammatory Assessment: Experimental models have shown that Acetamide can reduce inflammation markers significantly compared to control groups in induced inflammatory conditions .
Q & A
Basic: What synthetic strategies are recommended for preparing Acetamide, N-butyl-N-(1,2,3,4-tetrahydro-9-acridinyl)- and ensuring high purity?
Answer:
The synthesis typically involves coupling the tetrahydroacridinyl amine with butyl-substituted acetamide precursors. Key steps include:
- Reagent Selection : Use coupling agents like HATU (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation, as demonstrated in similar acridinyl-acetamide syntheses .
- Condition Optimization : Maintain reaction temperatures between 0–25°C in anhydrous solvents (e.g., DMF or DCM) to minimize side reactions.
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization from ethanol/water mixtures to achieve >95% purity. Analytical HPLC with C18 columns and UV detection (λ = 254 nm) is critical for purity validation .
Basic: How should researchers characterize this compound’s structural integrity post-synthesis?
Answer:
Use a combination of spectroscopic and spectrometric techniques:
- NMR Spectroscopy : Confirm the presence of the tetrahydroacridine core (δ 6.8–7.5 ppm for aromatic protons) and butyl-acetamide sidechain (δ 3.2–3.5 ppm for N-CH2 groups) .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF can verify the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₂₀H₂₅N₃O).
- Elemental Analysis : Match experimental C/H/N percentages to theoretical values (±0.3% tolerance) .
Basic: What solvent systems are suitable for solubility and in vitro bioassays?
Answer:
- Primary Solvent : DMSO (5 × 10⁻² M stock solutions) is widely used for cell-based assays due to its ability to dissolve hydrophobic acridinyl derivatives .
- Aqueous Dilution : For biological testing, dilute DMSO stocks in PBS or cell culture media (final DMSO ≤0.1% to avoid cytotoxicity) .
- Alternative Solvents : Ethanol or PEG-400 may be used for in vivo formulations, but compatibility with tetrahydroacridine stability must be confirmed via accelerated stability studies (e.g., 40°C/75% RH for 14 days) .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Answer:
- Substituent Variation : Systematically modify the butyl chain (e.g., branching, fluorination) or acridinyl ring (e.g., electron-withdrawing groups at C-4) to assess impacts on potency. For example, fluorinated analogs (e.g., N-(4-fluorophenyl)-tetrahydroacridinecarboxamide) show enhanced metabolic stability .
- Biological Testing : Use enzyme inhibition assays (e.g., acetylcholinesterase IC₅₀ determination via Ellman’s method) and cancer cell viability assays (e.g., MTT on A549 lung carcinoma cells) .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins like β-amyloid plaques or kinases .
Advanced: What mechanisms underlie its potential enzyme inhibition properties?
Answer:
- Competitive Inhibition : The tetrahydroacridine core may occupy the active site of acetylcholinesterase (AChE), as seen in related compounds like PE 154 (IC₅₀ = 280 pM for AChE) .
- Allosteric Modulation : The butyl-acetamide sidechain could induce conformational changes in enzymes, as suggested by kinetic studies (e.g., altered Vmax without Km shifts) .
- Fluorescence Quenching : Utilize fluorogenic substrates (e.g., Amplex Red for oxidase activity) to monitor real-time inhibition .
Advanced: How should preclinical toxicity be evaluated for this compound?
Answer:
- Acute Toxicity : Determine LD₅₀ in rodent models via intraperitoneal administration (e.g., 250 mg/kg observed for similar acridinyl derivatives) .
- Genotoxicity : Conduct Ames tests (bacterial reverse mutation assay) and micronucleus assays in human lymphocytes .
- Metabolic Stability : Assess hepatic microsomal half-life (e.g., rat liver S9 fractions) to predict in vivo clearance rates .
Advanced: What functionalization strategies enable conjugation for targeted drug delivery?
Answer:
- Azide-Alkyne Cycloaddition : Introduce an azide group to the acridinyl nitrogen (e.g., N-(2-azidoethyl)-tetrahydroacridin-9-amine) for "click chemistry" conjugation with PEGylated carriers .
- Hydrazide Linkers : Attach hydrazide moieties (e.g., PE 154’s hydrazide group) to enable pH-sensitive release in tumor microenvironments .
- Biotinylation : Incorporate biotin tags for streptavidin-based targeting in imaging studies .
Advanced: How can researchers address contradictory data in biological activity reports?
Answer:
- Assay Standardization : Replicate experiments across multiple cell lines (e.g., A549 vs. HepG2) and control for variables like serum content and passage number .
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to discrepancies between in vitro and in vivo results .
- Collaborative Validation : Cross-validate findings with independent labs using blinded samples to eliminate bias .
Basic: What storage conditions ensure long-term stability?
Answer:
- Temperature : Store lyophilized powder at -20°C in airtight, light-resistant containers. Solutions in DMSO should be aliquoted and stored at -80°C to prevent freeze-thaw degradation .
- Desiccation : Include silica gel packs in storage vials to minimize hydrolysis of the acetamide group .
Advanced: What in vivo models are appropriate for evaluating antitumor efficacy?
Answer:
- Xenograft Models : Implant A549 lung cancer cells into immunodeficient mice and administer the compound intravenously (5–10 mg/kg, 3× weekly). Monitor tumor volume via caliper measurements and validate with bioluminescent imaging .
- Pharmacokinetics : Measure plasma concentrations via LC-MS at intervals (0, 1, 4, 24 hrs) to calculate AUC and half-life .
- Toxicity Monitoring : Track body weight, organ histopathology, and serum biomarkers (ALT/AST for liver function) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
